molecular formula C19H37ClO2 B1585460 Octadecyl chloroformate CAS No. 51637-93-5

Octadecyl chloroformate

Cat. No. B1585460
Key on ui cas rn: 51637-93-5
M. Wt: 332.9 g/mol
InChI Key: JQDURWGNZCVESS-UHFFFAOYSA-N
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Patent
US04160077

Procedure details

A solution of 270 parts of n-octadecanol in 150 parts of chloroform is added during 90 mins to a stirred solution of 300 parts of phosgene in 450 parts of methylene dichloride at 0°-5° C. The reaction mixture is then stirred a further 2 hours at 0°-5° C., 2 hours at 10° C. and 12 hours at 25° C. Excess phosgene and hydrogen chloride are removed by passing a stream of dry nitrogen. The residue is evaporated to constant weight at 100° C. under reduced pressure to give 327 parts of n-octadecyl chloroformate as a pale yellow oil.
[Compound]
Name
270
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
300
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].C(Cl)(Cl)Cl.[C:24](Cl)([Cl:26])=[O:25]>C(Cl)Cl>[Cl:26][C:24]([O:19][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:25]

Inputs

Step One
Name
270
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
300
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred a further 2 hours at 0°-5° C., 2 hours at 10° C. and 12 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess phosgene and hydrogen chloride are removed
CUSTOM
Type
CUSTOM
Details
The residue is evaporated to constant weight at 100° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC(=O)OCCCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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